molecular formula C4H6N4 B14171223 N-methyl-1,3,5-triazin-2-amine CAS No. 4039-99-0

N-methyl-1,3,5-triazin-2-amine

Cat. No.: B14171223
CAS No.: 4039-99-0
M. Wt: 110.12 g/mol
InChI Key: VXMGBSXIKBWFBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the broader Triazine Chemical Landscape

Triazines are six-membered aromatic rings containing three nitrogen atoms, with three isomeric forms: 1,2,3-triazine, 1,2,4-triazine (B1199460), and 1,3,5-triazine (B166579). ijbpas.com Of these, the symmetrical 1,3,5-triazine (or s-triazine) scaffold is particularly prominent in academic and industrial research. ijbpas.com This is largely due to its unique symmetrical structure and the accessibility of its derivatives, often synthesized from the inexpensive and highly reactive precursor, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.

The triazine chemical landscape is vast, with applications ranging from agriculture, where they are used as herbicides, to materials science for the production of polymers and dyes. ontosight.aisolubilityofthings.com In recent years, there has been a significant surge in their application in medicinal chemistry. ijbpas.com N-methyl-1,3,5-triazin-2-amine is a specific derivative within this landscape, featuring a methyl group attached to the amine at the 2-position of the 1,3,5-triazine ring. This substitution is a key aspect of its chemical identity and influences its properties and reactivity. solubilityofthings.com

Fundamental Significance of the 1,3,5-Triazine Core Scaffold in Heterocyclic Chemistry

The 1,3,5-triazine core is a fundamental scaffold in heterocyclic chemistry due to its distinct electronic properties and versatile reactivity. The presence of three nitrogen atoms in the ring leads to a planar, aromatic system with a significant degree of stability, often resistant to heat and chemical degradation. solubilityofthings.com This stability makes it a reliable building block in the synthesis of more complex molecules.

From a synthetic standpoint, the 1,3,5-triazine ring's chemistry is dominated by nucleophilic substitution reactions. The carbon atoms of the triazine ring are electron-deficient, making them susceptible to attack by nucleophiles. This is particularly true for derivatives like cyanuric chloride, where the chlorine atoms are excellent leaving groups, allowing for sequential and controlled substitution with various nucleophiles such as amines, alcohols, and thiols. This reactivity allows for the creation of a vast library of mono-, di-, and tri-substituted triazine derivatives with tailored properties.

The 1,3,5-triazine scaffold is a key "pharmacophore" in medicinal chemistry, meaning it is a molecular feature responsible for a drug's pharmacological activity. Its derivatives have been investigated for a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. ijbpas.comontosight.ainih.gov The ability to introduce various functional groups onto the triazine ring allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties.

Contemporary Research Trajectories Pertaining to this compound and its Derivatives

Current research on this compound primarily focuses on its role as a structural motif in the design and synthesis of novel compounds with specific biological activities or material properties. The N-methyl group itself can enhance stability and solubility, making it a versatile component in chemical synthesis. solubilityofthings.com

One significant area of research is in medicinal chemistry . Derivatives of this compound are being explored for their therapeutic potential. For instance, studies have shown that substituted 1,3,5-triazine derivatives, including those with N-methyl groups, exhibit promising activity as:

Anticancer agents: Triazine derivatives are being designed as potential inhibitors of various enzymes involved in cancer progression. mdpi.commdpi.com Research has shown that N-methyl piperazine-containing triazines display significant antimalarial activity. researchgate.net

5-HT6 Receptor Ligands: A series of 1,3,5-triazine-piperazine derivatives, including compounds with a 2-amine structure, have been identified as potent ligands for the 5-HT6 serotonin (B10506) receptor, which is a target for cognitive impairment therapies. nih.gov

In materials science , the stable triazine ring is utilized in the development of new materials. While specific research on this compound in this area is less documented, the general class of triazine derivatives is used in the creation of polymers and other advanced materials. solubilityofthings.com

Synthetic methodology continues to be an active area of research. Scientists are developing more efficient and environmentally friendly methods for the synthesis of substituted triazines. mdpi.commdpi.com This includes microwave-assisted and ultrasound-assisted synthesis, which can lead to higher yields and reduced reaction times. mdpi.com

The following table provides a glimpse into some of the researched derivatives of 1,3,5-triazin-2-amine (B31629) and their areas of investigation:

Derivative ClassResearch FocusPotential Application
N-cyclopropyl-4-(1-methylcyclopropyl)-6-(4-morpholinyl)-1,3,5-triazin-2-amineAnticancer, Anti-inflammatory, AntimicrobialTherapeutics
4-methyl-N-phenyl-6-(trichloromethyl)-1,3,5-triazin-2-amineBiocidal activityAgrochemicals
4-methyl-6-(1-piperidinyl)-1,3,5-triazin-2-amineBiological activityPharmaceuticals, Agrochemicals
1,3,5-triazine amino acid derivativesMonoamine oxidase (MAO) inhibitorsNeurotherapeutics
4-((1H-indol-3-yl)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine5-HT6 receptor agentsCognitive enhancers

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4039-99-0

Molecular Formula

C4H6N4

Molecular Weight

110.12 g/mol

IUPAC Name

N-methyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C4H6N4/c1-5-4-7-2-6-3-8-4/h2-3H,1H3,(H,5,6,7,8)

InChI Key

VXMGBSXIKBWFBU-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=NC=N1

Origin of Product

United States

Synthetic Methodologies for N Methyl 1,3,5 Triazin 2 Amine and Analogues

Conventional Synthetic Approaches

Conventional methods for the synthesis of N-methyl-1,3,5-triazin-2-amine and its analogues have been well-established, providing reliable routes to these compounds. These approaches often involve nucleophilic substitution reactions, base-mediated multi-component reactions, and condensation reactions to construct the triazine core.

Nucleophilic Substitution Reactions of 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) Derivatives

A cornerstone in the synthesis of substituted triazines is the use of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. wikipedia.orgnih.govmdpi.com This precursor is highly reactive towards nucleophiles, allowing for the sequential and controlled substitution of its three chlorine atoms. nih.govarkat-usa.orgresearchgate.net The reactivity of the chlorine atoms decreases with each substitution, a property that can be exploited to synthesize unsymmetrically substituted triazines by carefully controlling the reaction conditions, particularly the temperature. arkat-usa.orgresearchgate.net

The general principle involves the reaction of cyanuric chloride with a nucleophile, such as an amine, alcohol, or thiol. nih.govarkat-usa.org For the synthesis of this compound analogues, a primary or secondary amine is typically used as the nucleophile. The first substitution is generally carried out at a low temperature, around 0 °C. mdpi.comarkat-usa.org Subsequent substitutions require higher temperatures, with the second substitution often occurring at room temperature and the third requiring heating. arkat-usa.org

For instance, the reaction of cyanuric chloride with one equivalent of methylamine (B109427) at a controlled low temperature would yield N-(4,6-dichloro-1,3,5-triazin-2-yl)methylamine. chegg.com This intermediate can then be reacted with other nucleophiles to create a variety of disubstituted and trisubstituted triazine derivatives. The use of a base, such as sodium carbonate or diisopropylethylamine (DIPEA), is common to neutralize the hydrochloric acid that is liberated during the reaction. mdpi.comnih.gov

Reactant 1Reactant 2ProductConditionsReference
Cyanuric chlorideMethylamine (1 eq.)N-(4,6-dichloro-1,3,5-triazin-2-yl)methylamineLow temperature chegg.com
Cyanuric chloride2-Chloroaniline4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amineTHF, <0 °C mdpi.com
4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amineMorpholine (B109124)4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amineTHF, DIPEA mdpi.com

Base-Mediated Three-Component Reaction Protocols

Three-component reactions offer an efficient pathway to synthesize complex molecules like triazines in a single step from simple starting materials. A notable example is the base-mediated synthesis of unsymmetrical 1,3,5-triazin-2-amines from imidates, guanidines, and amides or aldehydes. organic-chemistry.orgacs.orgfigshare.comorganic-chemistry.org This method is advantageous as it utilizes readily available starting materials and does not require a catalyst. acs.orgfigshare.com

In this protocol, cesium carbonate is often employed as the base. organic-chemistry.orgacs.orgorganic-chemistry.org The reaction demonstrates good tolerance for a wide range of functional groups, leading to diverse 1,3,5-triazin-2-amines in moderate to good yields. acs.orgfigshare.com This approach highlights the power of multicomponent reactions in rapidly building molecular complexity.

Component 1Component 2Component 3BaseProductReference
ImidatesGuanidinesAmides or AldehydesCesium CarbonateUnsymmetrical 1,3,5-triazin-2-amines acs.orgfigshare.comorganic-chemistry.org

Condensation Reactions in Triazine Framework Construction

The construction of the 1,3,5-triazine (B166579) ring can also be achieved through various condensation reactions. Symmetrical 1,3,5-triazines, for example, can be prepared by the trimerization of nitriles like cyanogen (B1215507) chloride or cyanamide. wikipedia.org Another classical approach is the Pinner triazine synthesis, which involves the reaction of an alkyl or aryl amidine with phosgene. wikipedia.org

Furthermore, the condensation of cyanoguanidine with a nitrile is a known method for preparing amine-substituted triazines. wikipedia.org For instance, the reaction of cyanoguanidine with benzonitrile (B105546) yields benzoguanamine. While not directly producing this compound, these condensation strategies are fundamental in the broader context of triazine synthesis and can be adapted to produce a variety of analogues.

Green and Efficient Synthetic Protocols

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. This has led to the exploration of techniques like microwave-assisted and ultrasound-assisted synthesis for the preparation of triazine derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purity in significantly shorter reaction times compared to conventional heating methods. nih.govd-nb.infomdpi.comresearchgate.net This technique has been successfully applied to the synthesis of this compound analogues and other triazine derivatives. d-nb.inforesearchgate.netjetir.org

For example, the nucleophilic substitution of a chloro-s-triazine intermediate with various amines has been shown to be more efficient under microwave irradiation, with reaction times reduced from hours to minutes and a notable increase in product yields. d-nb.info One-pot, three-component syntheses of triazine derivatives have also been effectively carried out using microwave assistance. researchgate.netresearchgate.net For instance, a library of 6,N²-diaryl-1,3,5-triazine-2,4-diamines was prepared via a microwave-assisted one-pot method involving the condensation of cyanoguanidine, aromatic aldehydes, and arylamines. researchgate.net

Reaction TypeReactantsConditionsAdvantagesReference
Nucleophilic Substitution4-(4-chloro-6-phenylamino- wikipedia.orgacs.orgresearchgate.nettriazin-2-yloxy)-1-methyl-1H-quinolin-2-one, various aminesMicrowave irradiationReduced reaction time, increased yield d-nb.info
Three-Component CondensationCyanoguanidine, aromatic aldehydes, arylaminesMicrowave irradiation, one-potEfficient, high yield researchgate.net
Nucleophilic Substitution4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, 2-phenylethylamine50 W microwave, 150 °C, 2.5 minRapid, high yield mdpi.com

Ultrasound-Assisted Synthesis in Aqueous Media

Ultrasound-assisted synthesis is another green chemistry technique that utilizes the energy of ultrasonic waves to promote chemical reactions. clockss.orgdntb.gov.ua This method often leads to shorter reaction times, higher yields, and can sometimes be performed in environmentally benign solvents like water. researchgate.netclockss.orgresearchgate.net

The synthesis of 1,3,5-triazine derivatives has been successfully achieved using sonochemical methods. For example, a protocol for the synthesis of 1,3,5-triazine derivatives in as little as 5 minutes with yields over 75% has been developed using water as the solvent. researchgate.net In another instance, the ultrasound-assisted condensation of formaldehyde (B43269) and aromatic amines, a classical Mannich reaction, has been used to efficiently synthesize 1,3,5-tris-arylhexahydro-1,3,5-triazines at room temperature. clockss.org The use of ultrasound has also been shown to significantly improve the reaction rate and yield in the synthesis of 4,6-disubstituted-1,3,5-triazine hydrazone derivatives compared to conventional reflux methods. mdpi.com

Reaction TypeReactantsConditionsAdvantagesReference
CondensationFormaldehyde, aromatic aminesUltrasound, room temperatureShort reaction times, good yields clockss.org
Nucleophilic Substitution4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, various aminesUltrasound, aqueous mediaGreen, efficient mdpi.com
CondensationArylglyoxal hydrates, β-dicarbonyl compounds, ammonium (B1175870) acetate/hydrazine hydrateUltrasound, waterRapid, high yields researchgate.net

One-Pot Synthetic Strategies for Substituted 1,3,5-Triazines

One-pot synthesis has emerged as an efficient and environmentally friendly approach for constructing complex molecules like substituted 1,3,5-triazines. benthamscience.com This methodology involves combining multiple reaction steps in a single reactor, which can significantly shorten reaction times and, in some cases, increase yields compared to traditional multi-step syntheses. nih.gov

Several one-pot strategies have been developed for the synthesis of trisubstituted 1,3,5-triazines. One such method involves the thiophile-promoted reaction of isothiocyanates, N,N-diethylamidines, and carbamidines. researchgate.net This reaction proceeds through an intermediary amidinothiourea, which then reacts with carbamidines in the presence of mercury(II) chloride to produce the desired 1,3,5-triazine derivatives in moderate to good yields (40–70%). researchgate.net Another approach utilizes a catalyst-free, three-component reaction of arylaldehydes, thiourea, and orthoformates to synthesize 1,3,5-triazine-2,4-dithione derivatives. beilstein-journals.org This method is notable for its use of readily available and inexpensive reagents. beilstein-journals.org

Microwave-assisted organic synthesis has also been employed to develop one-pot procedures. For instance, a one-pot, three-component, microwave-promoted synthesis of 2-amino substituted 7-amino-1,2,4-triazolo[1,5-a] nih.govresearchgate.netsolubilityofthings.comtriazines has been reported. benthamscience.com Additionally, a domino [3+2+1] heterocyclization of isothiocyanates with aryl amidines under microwave heating provides a concise route to polysubstituted 1,3,5-triazine derivatives. researchgate.net

The use of catalysts is also prevalent in one-pot syntheses. A copper(I)-catalyzed Ullmann-type reaction has been shown to be effective for the one-pot synthesis of trisubstituted s-triazine derivatives, offering shorter reaction times and sometimes higher yields than traditional methods. nih.gov Furthermore, a DBU-mediated one-pot synthesis of nih.govmdpi.comnih.govtriazolo[1,5-a] nih.govresearchgate.netsolubilityofthings.comtriazines from aldehydes and 2-hydrazinyl-1,3,5-triazines has been developed, which proceeds via an N-bromosuccinimide (NBS) mediated oxidative C–N bond formation. rsc.org

Cesium carbonate has been utilized as a mild base in the one-pot synthesis of 4,6-bis-(hetero)aryl-1,3,5-triazin-2-amines through the cotrimerization of aromatic nitriles with guanidine. researchgate.net This method has demonstrated a broad substrate scope, including various substituted benzonitriles and heteroaromatic nitriles. researchgate.net

Table 1: Examples of One-Pot Synthetic Strategies for Substituted 1,3,5-Triazines

Starting Materials Reagents/Catalyst Product Type Yield Reference
Isothiocyanates, N,N-diethylamidines, carbamidines HgCl2 Trisubstituted 1,3,5-triazines 40-70% researchgate.net
Arylaldehydes, thiourea, orthoformates Catalyst-free 1,3,5-triazine-2,4-dithione derivatives Moderate to good beilstein-journals.org
Dichlorotriazinyl benzenesulfonamide, nucleophiles Cu(I) supported on resin Di- and trisubstituted 1,3,5-triazines High nih.gov
Aldehydes, 2-hydrazinyl-1,3,5-triazines NBS, DBU nih.govmdpi.comnih.govtriazolo[1,5-a] nih.govresearchgate.netsolubilityofthings.comtriazines 70-96% rsc.org
Aromatic nitriles, guanidine Cs2CO3 4,6-bis-(hetero)aryl-1,3,5-triazin-2-amines 56-85% researchgate.net

Strategies for Selective N-Methylation and Functionalization

The selective functionalization of the 1,3,5-triazine core is crucial for synthesizing derivatives with specific properties. Nucleophilic substitution is a common method for introducing various functional groups onto the triazine ring. smolecule.com

A notable strategy for selective functionalization involves the reaction of 2-amino nih.govresearchgate.netsolubilityofthings.comtriazines with ketones. mdpi.com This can lead to the synthesis of N-( nih.govresearchgate.netsolubilityofthings.comtriazin-2-yl) α-ketoamides and N-( nih.govresearchgate.netsolubilityofthings.comtriazin-2-yl) amides through oxidation and oxidative C-C bond cleavage, respectively. mdpi.comsemanticscholar.orgresearchgate.net The reaction conditions can be tuned to selectively favor one product over the other. For instance, using CuCl and I2 in DMSO under a nitrogen atmosphere favors the formation of α-ketoamides, while using CuCl2 and I2 in a 1,2-DCB/diglyme mixture under an oxygen atmosphere leads to the corresponding amides. mdpi.comsemanticscholar.org These transformations are tolerant of a variety of functional groups on both the ketone and the 2-amino-1,3,5-triazine substrates. mdpi.com

Another approach to functionalization is the iodine-mediated annulation of 2-amino nih.govresearchgate.netsolubilityofthings.comtriazines with ketones to produce imidazo[1,2-a] nih.govresearchgate.netsolubilityofthings.comtriazines. rsc.orgresearchgate.net By altering the reaction conditions, it is possible to obtain imidazo[1,2-a] nih.govresearchgate.netsolubilityofthings.comtriazines with an additional 1,2-dicarbonyl motif through a combination of annulation and C-H functionalization. rsc.orgresearchgate.net

Furthermore, 1,3,5-triazine amino acid derivatives have been synthesized and evaluated for their biological activity. nih.gov For example, 4,6-dimethoxy-, 4,6-dipiperidino-, and 4,6-dimorpholino-1,3,5-triazin-2-yl amino acid derivatives have been prepared and characterized. nih.gov The synthesis of these compounds often involves the reaction of a substituted triazine with an amino acid. nih.gov

The synthesis of N-methylated triazine derivatives is also of significant interest. For instance, a series of novel imamine-1,3,5-triazine derivatives were designed and synthesized, some of which included an N-methyl group. rsc.org These compounds were synthesized via a molecular hybridization strategy and nucleophilic substitution reactions. rsc.org

Table 2: Examples of Selective Functionalization of 2-Amino-1,3,5-Triazines | 2-Amino-1,3,5-triazine Substrate | Reagent(s) | Product Type | Yield | Reference | | :--- | :--- | :--- | :--- | | 2-amino nih.govresearchgate.netsolubilityofthings.comtriazines | Ketones, CuCl, I2, DMSO | N-( nih.govresearchgate.netsolubilityofthings.comtriazine-2-yl) α-ketoamides | Moderate to good | mdpi.com | | 2-amino nih.govresearchgate.netsolubilityofthings.comtriazines | Ketones, CuCl2, I2, 1,2-DCB/diglyme | N-( nih.govresearchgate.netsolubilityofthings.comtriazine-2-yl) amides | 53-63% | mdpi.comsemanticscholar.org | | 2-amino nih.govresearchgate.netsolubilityofthings.comtriazines | Ketones, I2 | Imidazo[1,2-a] nih.govresearchgate.netsolubilityofthings.comtriazines | - | rsc.org | | Substituted 2-chloro-1,3,5-triazines | Amino acids | 1,3,5-triazine amino acid derivatives | 61-86% | nih.gov | | N-methylated 2,4-dichloro-1,3,5-triazine (B113473) | Substituted anilines | Imamine-1,3,5-triazine derivatives | - | rsc.org |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For N-methyl-1,3,5-triazin-2-amine, both proton (¹H) and carbon-13 (¹³C) NMR studies have been instrumental in confirming its structural integrity. rsc.orgresearchgate.net

Proton (¹H) NMR Analysis

Proton NMR spectroscopy of this compound and its derivatives reveals characteristic signals that correspond to the different types of protons in the molecule. rsc.orgresearchgate.netmdpi.commdpi.comambeed.comresearchgate.net In a typical spectrum, the methyl protons (CH₃) attached to the nitrogen atom exhibit a distinct singlet. The protons on the triazine ring also produce signals in the aromatic region of the spectrum. The specific chemical shifts can vary slightly depending on the solvent and the presence of other functional groups in derivatives. For instance, in a related compound, 2,4-diamino-6-methyl-1,3,5-triazine, the methyl group protons show a singlet at approximately 2.06-2.20 ppm. researchgate.net

Table 1: Representative ¹H NMR Data for Triazine Derivatives

Compound/Fragment Solvent Chemical Shift (δ, ppm) Multiplicity Assignment Reference
6-methyl-1,3,5-triazine-2,4-diamine (B46240) DMSO-d₆ 2.064 s CH₃
6-methyl-1,3,5-triazine-2,4-diamine DMSO-d₆ 6.6 br s NH₂
N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-3-methylbenzamide CDCl₃ 3.19 s N(CH₃)₂ mdpi.com
N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-3-methylbenzamide CDCl₃ 2.42 s Ar-CH₃ mdpi.com
N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-3-methylbenzamide CDCl₃ 8.34-7.34 m Aromatic & NH mdpi.com

Note: This table presents data from related compounds to illustrate typical chemical shifts.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. In this compound and its analogs, the carbon atoms of the triazine ring resonate at characteristic downfield chemical shifts due to the electron-withdrawing effect of the nitrogen atoms. rsc.orgresearchgate.netmdpi.commdpi.comambeed.comresearchgate.net The methyl carbon attached to the amine group appears at a more upfield position. For example, in N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-3-methylbenzamide, the carbons of the dimethylamino group appear around 36.3-36.5 ppm, while the triazine ring carbons are observed at approximately 162.8-166.5 ppm. mdpi.com

Table 2: Representative ¹³C NMR Data for Triazine Derivatives

Compound/Fragment Solvent Chemical Shift (δ, ppm) Assignment Reference
N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-3-methylbenzamide CDCl₃ 21.4 Ar-CH₃ mdpi.com
N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-3-methylbenzamide CDCl₃ 36.3, 36.5 N(CH₃)₂ mdpi.com
N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-3-methylbenzamide CDCl₃ 162.8, 164.8, 166.5 Triazine Ring Carbons mdpi.com
4-((4,6-bis(phenylamino)-1,3,5-triazin-2-yl)amino)benzoic acid DMSO-d₆ 164.52, 164.63 Triazine Ring Carbons nih.gov

Note: This table presents data from related compounds to illustrate typical chemical shifts.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.orgresearchgate.netmdpi.commdpi.comresearchgate.net The IR spectrum of this compound and its derivatives displays characteristic absorption bands. The N-H stretching vibrations of the amine group typically appear in the region of 3200-3500 cm⁻¹. The C=N stretching vibrations of the triazine ring are observed in the 1600-1700 cm⁻¹ range. Additionally, C-N stretching vibrations can be found in the 1300-1400 cm⁻¹ region. For instance, in a related triazine derivative, the N-H stretch was observed at 3268 cm⁻¹ and the C=N stretch at 1686 cm⁻¹. nih.gov

Table 3: Characteristic IR Absorption Frequencies for Triazine Derivatives

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Reference
N-H (amine) Stretching 3200 - 3500 mdpi.comnih.gov
C=N (triazine ring) Stretching 1600 - 1700 mdpi.comnih.gov
C-N Stretching 1300 - 1400 mdpi.comjmchemsci.com
C-H (methyl) Stretching ~2930 mdpi.com

Note: This table presents data from related compounds to illustrate typical absorption frequencies.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. rsc.orgresearchgate.netmdpi.comresearchgate.net For this compound, with a molecular formula of C₄H₆N₄, the calculated monoisotopic mass is 110.0592 Da. nih.gov HRMS analysis would confirm this exact mass, providing strong evidence for the compound's molecular formula. nih.gov

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron impact, the molecule can undergo characteristic fragmentation. A common fragmentation pathway for amines is the cleavage of the bond alpha to the nitrogen atom. libretexts.org For this compound, this could lead to the loss of a methyl radical (•CH₃) or other fragments from the triazine ring. The study of fragmentation patterns in related triazine derivatives helps in understanding the stability of the molecular ion and the preferential cleavage points. researchgate.netresearchgate.net

Table 4: HRMS Data for this compound

Property Value Reference
Molecular Formula C₄H₆N₄ nih.gov
Molecular Weight 110.12 g/mol nih.gov
Monoisotopic Mass 110.059246208 Da nih.gov

Note: This data is based on the theoretical values for the specified compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. rsc.orgmdpi.commdpi.comambeed.com This data is then compared with the theoretical percentages calculated from the proposed molecular formula. For this compound (C₄H₆N₄), the theoretical elemental composition is approximately 43.63% Carbon, 5.49% Hydrogen, and 50.88% Nitrogen. Experimental results from elemental analysis that closely match these theoretical values provide strong confirmation of the compound's empirical and molecular formula. nih.govrsc.org

Table 5: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage
Carbon C 12.011 4 48.044 43.63%
Hydrogen H 1.008 6 6.048 5.49%
Nitrogen N 14.007 4 56.028 50.88%
Total 110.12 100.00%

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the electronic structure and predict the reactivity of triazine derivatives. These studies provide values for global reactivity descriptors which can assess electron-accepting and -donating capabilities. academie-sciences.fr

For instance, in a study of 2-amino-4,6-bis(2-pyridyl)-1,3,5-triazine, DFT calculations were used to optimize the molecular geometry and compute key electronic parameters. academie-sciences.fr These descriptors, including the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), are fundamental to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability. Other calculated descriptors like ionization potential (I), electron affinity (A), global hardness (η), chemical potential (µ), global electrophilicity (ω), and electronegativity (χ) further characterize the molecule's reactivity. academie-sciences.fr

Table 1: Representative Global Reactivity Descriptors for a Triazine Derivative (Data based on 2-amino-4,6-bis(2-pyridyl)-1,3,5-triazine, calculated at the B3LYP/6-311++G(d,p) level) academie-sciences.fr

DescriptorDefinitionValue (eV)
EHOMO Highest Occupied Molecular Orbital Energy-6.34
ELUMO Lowest Unoccupied Molecular Orbital Energy-1.54
Energy Gap (ΔE) ELUMO - EHOMO4.80
Ionization Potential (I) -EHOMO6.34
Electron Affinity (A) -ELUMO1.54
Global Hardness (η) (I - A) / 22.40
Electronegativity (χ) (I + A) / 23.94
Chemical Potential (µ) -(I + A) / 2-3.94
Electrophilicity Index (ω) µ² / (2η)3.23

These calculations indicate that the triazine core and its substituents significantly influence the molecule's electronic properties and its propensity to engage in chemical reactions. academie-sciences.fr

Molecular Docking and Ligand-Macromolecule Interaction Studies

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. Numerous studies have performed docking simulations on 1,3,5-triazine (B166579) derivatives to explore their potential as therapeutic agents. These studies provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govtandfonline.com

For example, various 1,3,5-triazine derivatives have been investigated as inhibitors for a range of kinases, which are crucial targets in cancer therapy. tandfonline.com Docking studies of N'-(4-(4-benzhydrylpiperazin-1-yl)-6-morpholino-1,3,5-triazin-2-yl)-3-methoxybenzohydrazide into the PI3K-α active site revealed key hydrogen bonding and hydrophobic interactions responsible for its inhibitory activity. tandfonline.com Similarly, derivatives of 1,3,5-triazine have been docked into the active sites of enzymes like dihydrofolate reductase (DHFR) nih.gov, HIV-1 reverse transcriptase kuleuven.be, and mTOR acs.org, demonstrating the versatility of the triazine scaffold in drug design. In a study on mTOR inhibitors, docking revealed that the amine group of a pyridinyl-triazine derivative forms crucial hydrogen bonds with aspartate residues in the kinase hinge region. acs.org

Table 2: Examples of Molecular Docking Studies on 1,3,5-Triazine Derivatives

Compound Class / DerivativeProtein TargetKey Interactions Observed
1-phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diaminesE. coli Dihydrofolate Reductase (DHFR)Hydrogen bonds with key residues (e.g., Asp27), hydrophobic interactions within the active site pocket. nih.gov
Piperidine-linked amino-triazinesHIV-1 Reverse Transcriptase (RT)Hydrogen bonds with backbone atoms of key residues like Lys101 and Lys103 in the non-nucleoside inhibitor binding pocket. kuleuven.be
Trisubstituted 1,3,5-triazinesPI3K-α, B-Raf, VEGFR-2 KinasesHinge-binding via hydrogen bonds, π-π stacking with aromatic residues (e.g., Phenylalanine), hydrophobic interactions. tandfonline.comacs.org
4-(Difluoromethyl)pyridin-2-amine triazine derivativemTOR KinaseHydrogen bonds between the pyridine (B92270) NH₂ group and hinge residues (Asp810/Asp933); H-bond from a morpholine (B109124) oxygen to Val851. acs.org

These studies consistently highlight that the nitrogen atoms of the triazine ring and the amine substituents are frequently involved in forming critical hydrogen bonds with protein active sites. nih.govtandfonline.comkuleuven.beacs.org

In Silico Prediction of Molecular Attributes and Drug-Likeness (e.g., ADME Profiling)

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, a practice that helps to identify compounds with favorable pharmacokinetic profiles early in the discovery process. pensoft.netjomardpublishing.com For N-methyl-1,3,5-triazin-2-amine, basic molecular properties can be computed and assessed against established guidelines for drug-likeness, such as Lipinski's Rule of Five.

Table 3: Computed Physicochemical Properties for this compound nih.gov

PropertyValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight 110.12 g/mol ≤ 500Yes
LogP (XLogP3-AA) 0.3≤ 5Yes
Hydrogen Bond Donors 1≤ 5Yes
Hydrogen Bond Acceptors 4≤ 10Yes

Based on these fundamental descriptors, this compound complies with Lipinski's rules, suggesting it has a favorable profile for oral bioavailability.

More advanced in silico models, such as the Brain or Intestinal Estimated Permeation method (BOILED-Egg), can further predict passive gastrointestinal absorption (HIA) and blood-brain barrier (BBB) penetration. academie-sciences.fr Studies on related triazine derivatives using tools like SwissADME often generate bioavailability radar plots, which visually represent the drug-likeness of a compound based on properties like lipophilicity, size, polarity, solubility, flexibility, and saturation. academie-sciences.frjomardpublishing.com For 2-amino-4,6-bis(2-pyridyl)-1,3,5-triazine, these models predicted high gastrointestinal absorption but low blood-brain barrier penetration. academie-sciences.fr

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. DFT calculations can map out potential energy surfaces, identify transition states, and determine activation energies, thereby distinguishing between different possible reaction pathways.

A relevant example is the computational investigation of the reaction between 1,2,3-triazines and amidines, which can produce 1,3,5-triazines. acs.org Researchers used DFT to compare two plausible mechanisms: a concerted [4+2] cycloaddition (Diels-Alder reaction) versus a stepwise pathway involving nucleophilic addition, N₂ elimination, and subsequent cyclization. acs.orgresearchgate.net The calculations revealed that the rate-limiting step is the initial nucleophilic attack of the amidine onto the triazine ring. acs.org The computed energy profile showed a significantly lower activation barrier for the stepwise addition-elimination pathway compared to the concerted Diels-Alder mechanism. acs.org This computational finding was further supported by experimental kinetic isotope effect (KIE) studies, demonstrating the predictive power of theoretical calculations in understanding reaction mechanisms. acs.orgresearchgate.net

Analysis of Intramolecular and Intermolecular Non-Covalent Interactions

The analysis of non-covalent interactions is essential for understanding crystal packing, molecular recognition, and supramolecular assembly. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal structure.

This technique was applied to the crystal structure of 2,4-diamino-6-methyl-1,3,5-triazin-1-ium trichloroacetate (B1195264) monohydrate. iucr.org The analysis partitions the crystal space into regions where the electron distribution of a pro-molecule dominates. The resulting 2D fingerprint plots quantify the relative contributions of different types of intermolecular contacts. iucr.org

Table 4: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Protonated 6-methyl-1,3,5-triazine-2,4-diamine (B46240) Salt iucr.org

Interaction TypeContribution (%)
H···H41.2
Cl···H24.1
O···H20.2
N···H6.5
C···H4.8

Reactivity and Reaction Mechanisms

Pathways of Nucleophilic Aromatic Substitution on the 1,3,5-Triazine (B166579) Ring

The 1,3,5-triazine ring is highly susceptible to nucleophilic aromatic substitution (SNAr) due to its electron-deficient character, which is further influenced by the substituents attached to it. rsc.orgacs.org In the case of N-methyl-1,3,5-triazin-2-amine, the methylamino group is an electron-donating group, which generally deactivates the ring towards nucleophilic attack compared to an unsubstituted or halogen-substituted triazine. However, the triazine ring itself is sufficiently electron-deficient to still undergo these reactions.

The classical pathway for SNAr on triazine rings, particularly starting from precursors like cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), is a stepwise process. smolecule.comsci-hub.ru The substitution of each chlorine atom occurs sequentially, and the reactivity of the remaining chlorine atoms is progressively reduced by the introduction of electron-donating amino groups. sci-hub.ru The first substitution typically occurs at low temperatures (0–5°C), the second at room temperature, and the third often requires reflux conditions. smolecule.com

Conversely, an interesting phenomenon known as the "umpolung" or reversal of substituent effect has been observed. sci-hub.ru When cyanuric chloride is treated with tertiary amines, the formation of quaternary N-triazinylammonium salts as reactive intermediates activates the triazine ring. sci-hub.ru This accumulation of positive charge facilitates the substitution of subsequent chlorine atoms, making each step more vigorous than the last. sci-hub.ru

Mechanistic studies on related triazine systems have revealed that SNAr reactions can proceed through either a classical stepwise mechanism involving a stable Meisenheimer intermediate or a concerted mechanism. rsc.orgwiley.com The specific pathway is dependent on the substrate, nucleophile, and reaction conditions. For instance, studies on aryloxy-substituted triazines with various amines have shown linear Brønsted and Hammett plots, suggesting a concerted mechanism where bond formation and bond breaking occur in a single transition state. wiley.com Computational studies have also supported the possibility of concerted SNAr pathways for various triazine derivatives. wiley.comorganic-chemistry.org In some cases, oxidative amination can be used to directly substitute a hydrogen atom on the 1,3,5-triazine ring, representing a direct pathway to amino-triazines without requiring a leaving group. thieme-connect.comthieme-connect.de

Oxidative Transformations and C-C Bond Cleavage Reactions

This compound and its derivatives can undergo various oxidative transformations. The electron-rich nature of the amino group and the potential for C-H activation provide routes to more complex functionalized triazines. For example, ruthenium-catalyzed oxidative C-H activation has been used to synthesize N-(2-triazine)indoles. mdpi.com

A notable reaction is the selective synthesis of N-( smolecule.comsci-hub.ruresearchgate.nettriazine-2-yl) α-ketoamides and N-( smolecule.comsci-hub.ruresearchgate.nettriazine-2-yl) amides from the reaction of 2-amino smolecule.comsci-hub.ruresearchgate.nettriazines with ketones. semanticscholar.orgnih.gov These transformations proceed through oxidation and, in the case of amide formation, an oxidative C-C bond cleavage of the ketone. semanticscholar.orgnih.govresearchgate.net The selectivity towards either the α-ketoamide or the amide can be controlled by the reaction conditions. For instance, the synthesis of α-ketoamides can be achieved using iodine and a copper catalyst, while the C-C bond cleavage to form amides often requires different conditions, such as a change in solvent and catalyst concentration under an oxygen atmosphere. semanticscholar.orgnih.gov

A plausible mechanism for the C-C bond cleavage involves the initial reaction of a ketone with an oxidant like iodine to form an intermediate, which is then further oxidized. semanticscholar.org This is followed by a nucleophilic attack from the amino-triazine and subsequent rearrangement and cleavage of the C-C bond. semanticscholar.org These reactions are valuable as they proceed under relatively mild conditions and tolerate a good range of functional groups. semanticscholar.orgnih.gov Furthermore, metal-free methods for regioselective C-C bond cleavage in certain 1,3,5-triazine derivatives have also been reported, often assisted by intramolecular hydrogen bonding. rsc.org

Table 1: Oxidative Reactions of Amino-Triazine Derivatives
Reaction TypeTriazine SubstrateReagent(s)Product TypeReference
Oxidative C-H ActivationN,N-dimethyl-1,3,5-triazin-2-amineIndole, Ru-catalystN-(2-triazine)indole mdpi.com
Oxidation/C-C Cleavage2-Amino smolecule.comsci-hub.ruresearchgate.nettriazinesKetones, I₂, CuCl₂N-( smolecule.comsci-hub.ruresearchgate.nettriazine-2-yl) amide semanticscholar.orgnih.gov
Oxidation2-Amino smolecule.comsci-hub.ruresearchgate.nettriazinesKetones, I₂, CuClN-( smolecule.comsci-hub.ruresearchgate.nettriazine-2-yl) α-ketoamide semanticscholar.orgnih.gov
Oxidative Amination1,3,5-TriazineAlkylamine, AgPy₂MnO₄2-Alkylamino-1,3,5-triazine thieme-connect.comthieme-connect.de

Cycloaddition Reactions Involving the Triazine Core

The 1,3,5-triazine ring can participate in cycloaddition reactions, acting as either the azadiene or dienophile component, although its reactivity is generally lower than that of more electron-deficient azines like 1,2,4,5-tetrazines. These reactions provide pathways to novel heterocyclic systems.

Inverse electron demand Diels-Alder (IEDDA) reactions are characteristic of electron-deficient heterocycles. While 1,3,5-triazine itself is less reactive in this regard, its derivatives can undergo cycloadditions with electron-rich dienophiles like enamines. acs.org These reactions can lead to the formation of pyrimidine (B1678525) rings after the initial cycloaddition and subsequent rearrangement with loss of a stable molecule.

Studies on related azine systems, such as 1,2,3-triazines and 1,2,3,5-tetrazines, provide insight into the potential cycloaddition behavior of the triazine core. These compounds react rapidly with amidines to form pyrimidines or 1,3,5-triazines, respectively. acs.org Mechanistic studies involving 15N-labeling and kinetic analysis suggest that these reactions often proceed through a stepwise addition/N₂ elimination/cyclization pathway rather than a concerted Diels-Alder/retro-Diels-Alder sequence. acs.org

Furthermore, 1,3,5-triazinanes, which can be considered as saturated precursors, act as synthons for formaldimines in situ. These intermediates readily participate in various cycloaddition reactions, including [2+2+1+1], [4+2], and [5+2] cycloadditions, to construct a variety of nitrogen-containing heterocycles like hexahydropyrimidines and 1,2,4,6-tetrazepines. researchgate.netresearchgate.net Although this compound is aromatic, these reactions highlight the general versatility of the triazine framework in constructing more complex molecular architectures.

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving the 1,3,5-triazine ring are crucial for understanding and controlling its reactivity. For nucleophilic aromatic substitution, reaction rates are highly dependent on the nature of the leaving group and the substituents on the triazine ring. As mentioned, the introduction of electron-donating groups like the methylamino group decreases the reaction rate of subsequent substitutions in a stepwise reaction on a chloro-triazine precursor. sci-hub.ru

Kinetic studies of SNAr on related triazine systems have been used to distinguish between stepwise and concerted mechanisms. wiley.com For example, the reaction of phenolate (B1203915) ions with an aryloxy-substituted triazine showed a linear Brønsted plot, which is indicative of a single, concerted transition state. rsc.orgwiley.com Hammett analysis of the reaction between various amines and substituted 1,3,5-triazines yielded positive ρ values, confirming that the reaction is favored by electron-withdrawing groups on the nucleofuge and that a negative charge builds up in the transition state. wiley.com

In cycloaddition reactions, kinetic investigations have also been pivotal. The reaction of 1,2,3-triazines with amidines was found to be nearly 10,000-fold faster for methyl 1,2,3-triazine-5-carboxylate compared to the unsubstituted 1,2,3-triazine. nih.gov Hammett plots for these reactions showed a negative ρ value (-1.50) when varying the substituents on the benzamidine, indicating that electron-donating groups on the amidine accelerate the reaction. nih.gov This is consistent with an inverse electron demand mechanism where the initial rate-determining step is the nucleophilic attack of the amidine on the electron-deficient triazine ring. acs.org

Thermodynamic studies have been conducted on charge-transfer (CT) complexes formed between triazine derivatives and electron acceptors. scirp.org For instance, the complexation of 6-methyl-1,3,5-triazine-2,4-diamine (B46240) with chloranilic acid was studied spectrophotometrically. The formation constant (KCT) and thermodynamic parameters (ΔH°, ΔS°, ΔG°) were determined, showing that the complex formation is spontaneous and exothermic. scirp.org Such studies reveal that the basicity of the triazine derivative, enhanced by the methyl and amino groups, plays a key role in the stability of the resulting CT complex. scirp.org

Table 2: Kinetic and Thermodynamic Data for Triazine Reactions
Reaction TypeTriazine SystemParameterValue/ObservationReference
SNAr (Aminolysis)Aryloxy-substituted 1,3,5-triazineHammett ρ+1.65 (with morpholine) wiley.com
Cycloaddition5-Substituted 1,2,3-triazines + BenzamidinesHammett ρ+7.9 (varying triazine substituent) nih.gov
CycloadditionMethyl 1,2,3-triazine-5-carboxylate + Substituted BenzamidinesHammett ρ-1.50 (varying amidine substituent) nih.gov
Charge-Transfer Complex6-Methyl-1,3,5-triazine-2,4-diamine + Chloranilic AcidKCT (at 298 K in EtOH)1.834 x 10³ L·mol⁻¹ scirp.org
Charge-Transfer Complex6-Methyl-1,3,5-triazine-2,4-diamine + Chloranilic AcidΔG° (at 298 K in EtOH)-18.63 kJ·mol⁻¹ scirp.org

Complexation Chemistry and Coordination Polymer Formation with Metal Ions

The nitrogen atoms of the 1,3,5-triazine ring, both in the ring and in the exocyclic amino group, are effective coordination sites for metal ions. This allows this compound and its derivatives to act as ligands in the formation of metal complexes and coordination polymers (CPs). mdpi.comunifr.ch Coordination polymers are materials constructed from metal ions linked by organic bridging ligands, forming structures that can extend in one, two, or three dimensions. unifr.chmdpi.com

Triazine-based ligands can act as bidentate, tridentate, or even polydentate chelators. mdpi.comresearchgate.net For example, a Pd(II) complex has been synthesized where an N-methyl-N-phenyl-4,6-di(1H-pyrazol-1-yl)-1,3,5-triazin-2-amine ligand acts as a tridentate chelate. mdpi.com The specific coordination mode depends on the ligand's structure and the metal ion's coordination preference.

The synthesis of coordination polymers often involves the self-assembly of metal ions and the triazine ligand under specific conditions. In some cases, unexpected hydrolysis or in situ ligand formation can occur during the synthesis. For example, heating an acidified solution of a 2,4-bis(pyrazol-1-yl)-1,3,5-triazine derivative with Ni(II) ions led to the hydrolysis of one pyrazolyl arm and the formation of a new bidentate ligand, which then formed a 1D coordination polymer with the nickel ions. mdpi.com Similarly, a 1D zinc(II) coordination polymer was formed from a ligand generated in situ by the decomposition of a 1,3,5-triazine-triyltris(phosphonate) ester. iucr.org

The resulting coordination polymers can exhibit interesting properties, such as photoluminescence, which may be derived from the triazine-based ligand itself. researchgate.net The ability of this compound to coordinate with metal ions makes it a potential building block for designing functional metal-organic materials with diverse architectures and properties. unifr.ch

Advanced Applications in Materials Science

Polymer Chemistry and Resin Development (e.g., Modified Melamine-Formaldehyde Resins)

N-methyl-1,3,5-triazin-2-amine serves as a crucial modifying agent in polymer chemistry, particularly in the production of melamine-formaldehyde (MF) resins. Standard MF resins are created through the polymerization of melamine (B1676169) (1,3,5-triazine-2,4,6-triamine) and formaldehyde (B43269). smolecule.comwikipedia.org Melamine's three primary amino groups allow it to act as a trifunctional crosslinking agent, leading to a densely crosslinked, rigid, and durable thermosetting plastic. wikipedia.org

The introduction of a methyl group, as in the case of related methylated triazines, alters the functionality of the triazine monomer. By replacing a reactive hydrogen on one of the amino groups, the N-methyl group reduces the number of available crosslinking sites. For instance, a compound like 6-Methyl-1,3,5-triazine-2,4-diamine (B46240) is bifunctional, not trifunctional. This controlled reduction in crosslinking functionality provides a method to tailor the properties of the final resin.

Research Findings: The methylation of melamine-formaldehyde resins modifies their physical and chemical properties. smolecule.com It can enhance hydrophobicity and alter the crosslinking density of the polymer network. By controlling the degree of methylation and other reaction conditions, manufacturers can fine-tune characteristics like flexibility, thermal stability, and formaldehyde emissions. smolecule.com Reducing the cross-linking density can lower the amount of residual formaldehyde released from the cured resin. This bifunctional nature allows for more controlled polymer systems compared to the high-density crosslinking achieved with unmodified melamine.

CompoundSubstituent PatternCrosslinking FunctionalityPrimary Role in Resins
MelamineThree amino groupsTrifunctionalForms high-density crosslinked resins.
6-Methyl-1,3,5-triazine-2,4-diamineTwo amino, one methyl groupBifunctionalUsed for resin modification and controlled crosslink density.
BenzoguanamineTwo amino, one phenyl groupBifunctionalEnhances specific properties in thermosets.

Components for Photo- and Electroluminescent Materials

The electron-deficient nature of the 1,3,5-triazine (B166579) ring makes it an excellent electron-acceptor building block for materials used in optoelectronics. chemrxiv.orgresearchgate.net This property is fundamental to the design of various photo- and electroluminescent materials, where the triazine core is often paired with electron-donating moieties to create molecules with specific energy levels and charge-transfer characteristics.

In the field of OLEDs, 1,3,5-triazine derivatives are critical components, particularly in the electron-transport layer (ETL) and as part of the emissive layer. researchgate.net Their inherent electron negativity and planar structure contribute to high electron mobility and device durability. researchgate.net Star-shaped molecules incorporating a 1,3,5-triazine core linked to various aromatic arms (such as carbazole) through amino groups have been synthesized and studied for their desirable optoelectronic properties. researchgate.netmdpi.com The combination of a triazine acceptor with carbazole (B46965) donors, for example, has been shown to significantly improve the performance of OLED devices. mdpi.com

The 1,3,5-triazine scaffold has become one of the most popular electron-acceptor units for designing Thermally Activated Delayed Fluorescence (TADF) materials. chemrxiv.orgtandfonline.com The TADF mechanism allows OLEDs to harvest non-emissive triplet excitons and convert them into emissive singlet excitons through reverse intersystem crossing (RISC), dramatically increasing device efficiency. nih.govresearchgate.net A key requirement for efficient TADF is a very small energy gap (ΔE_ST) between the lowest singlet (S₁) and triplet (T₁) excited states. nih.gov

The design of TADF emitters often involves linking a strong electron-donor (like acridine (B1665455) or phenoxazine) to the electron-accepting triazine core. tandfonline.com This donor-acceptor structure effectively separates the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which helps to minimize the ΔE_ST. tandfonline.comnih.gov Numerous high-efficiency TADF emitters based on 1,3,5-triazine have been developed, leading to OLEDs with high external quantum efficiencies and long operational lifetimes. chemrxiv.orgtandfonline.com

Emitter Name (Acronym)Donor MoietyAcceptor MoietyReported Performance Metric
DMAC-TRZ9,9-dimethyl-9,10-dihydroacridineDiphenyltriazineSmall ΔE_ST of 0.05 eV, high PLQY of 0.83. tandfonline.com
PXZ-TRZPhenoxazineDiphenyltriazineAchieved an EQE of 12.5% in a TADF device. tandfonline.com
PIC-TRZ2Indolo[3,2-a]carbazoleDiphenyltriazineSmall ΔE_ST of 0.02 eV, EQE up to 14.0%. tandfonline.com

Derivatives of 1,3,5-triazine are also investigated for their potential in nonlinear optical (NLO) applications. NLO materials can alter the properties of light passing through them, a characteristic essential for technologies like optical switching and frequency conversion. The NLO response of a material is related to its molecular hyperpolarizability. researchgate.net

Theoretical studies using Density Functional Theory (DFT) have explored how the structure of triazine derivatives influences their NLO properties. researchgate.net Research indicates that factors such as intramolecular charge transfer, which can be tuned by selecting appropriate donor and acceptor groups on the triazine ring, play a significant role. researcher.life Furthermore, molecular planarity and the arrangement of substituents can regulate the NLO response by affecting charge transfer excitations. researcher.life

Supramolecular Assembly and Oligomerization Strategies

The 1,3,5-triazine scaffold is a versatile building block in supramolecular chemistry, used for constructing discrete, monodisperse oligomers with defined structures and topologies. nih.govresearchgate.net The ability to perform sequential and controlled nucleophilic aromatic substitution (S_NAr) reactions on the triazine core is key to these strategies. nih.gov

The synthesis of functionalized 1,3,5-triazine derivatives is generally achieved via sequential S_NAr reactions starting from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). nih.gov When using amine nucleophiles, the substitution pattern can be precisely controlled by adjusting the reaction temperature. This is because the substitution of a chlorine atom with a nitrogen-containing group deactivates the remaining positions on the ring towards further substitution. nih.gov

Typical Reaction Conditions for Sequential Substitution:

First Substitution: Occurs at temperatures below 0 °C. nih.gov

Second Substitution: Takes place around room temperature. nih.gov

Third Substitution: Requires heating, often above 60 °C. nih.gov

This temperature-dependent reactivity allows for a one-pot synthesis of triply functionalized triazines with different substituents, which is a powerful method for creating complex building blocks. nih.gov These building blocks can then be linked together to form well-defined linear and branched oligomers. nih.govresearchgate.net These synthetic oligomers exhibit interesting molecular recognition and self-assembly behaviors, often driven by hydrogen-bonding interactions involving 2,4,6-triamine-1,3,5-triazine (melamine) units incorporated into the structure. researchgate.net

Synthesis of Triazine-Based Macrocycles and Dendrimers

The synthesis of triazine-based dendrimers and macrocycles is a significant area of research in polymer and materials chemistry. These complex, highly branched, or cyclic structures are typically constructed using multifunctional triazine cores that allow for the stepwise addition of new molecular layers or bridging units. The most common precursor for these syntheses is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). nih.govmdpi.com The three reactive chlorine atoms on cyanuric chloride can be substituted in a controlled manner, enabling the precise construction of dendritic architectures and macrocyclic compounds. nih.govmdpi.com

N-substituted melamines are also utilized as building blocks for dendrimers. beilstein-journals.org These approaches often involve divergent or convergent strategies to build up generations of the dendrimer, leading to macromolecules with a high density of functional groups on their periphery. nih.govbeilstein-journals.org

Despite the extensive research into triazine-based macromolecules, there is a lack of specific studies in the available literature that employ this compound as a primary building block for the synthesis of either macrocycles or dendrimers. The monofunctional nature of the methylamino group in this compound, relative to the trifunctional reactivity of cyanuric chloride, may limit its direct application as a core or branching unit in traditional dendrimer synthesis.

Functional Additives for Material Property Enhancement

Triazine derivatives are recognized for their ability to enhance the properties of various materials when used as functional additives. researchgate.net Their inherent thermal stability and nitrogen-rich structure can impart improved flame retardancy and UV resistance to polymers. smolecule.com For instance, certain triazine compounds are used as UV absorbers in polymer additives, offering heat stability and chemical resistance.

Applications in Agrochemical Research

Herbicidal Mechanisms and Development

Derivatives of 1,3,5-triazine (B166579) are among the most important classes of herbicides. researchgate.net Their primary mechanism of action involves the inhibition of photosynthesis in susceptible plant species. Specifically, they block the electron transport chain in photosystem II (PSII) by binding to the D1 quinone-binding protein. This disruption halts ATP production and the fixation of CO2, leading to the generation of reactive oxygen species that cause rapid cellular damage and plant death.

Another significant herbicidal mechanism associated with triazine derivatives is the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Sulfonylurea herbicides, for example, often incorporate a triazine ring. acs.org These herbicides bind to the ALS enzyme, blocking its function and leading to a deficiency in essential amino acids, which ultimately arrests plant growth.

However, the specific compound N-methyl-1,3,5-triazin-2-amine is not itself a potent herbicide. Its structure lacks the necessary substitutions, such as the sulfonylurea bridge found in ALS inhibitors, that confer high herbicidal activity. It is more accurately described as a structural analogue or a degradation product of more complex herbicides. For instance, the related compound 4-methoxy-6-methyl-1,3,5-triazin-2-amine is a known degradation product of the sulfonylurea herbicide iodosulfuron-methyl-ester. unina.it The environmental persistence and transformation of herbicidal triazines can lead to the formation of such simpler amine derivatives.

Table 1: Comparison of this compound with Commercial Triazine Herbicides

Compound Structure Primary Herbicidal Mechanism
This compound C₄H₆N₄ Lacks direct potent herbicidal activity; acts as a structural base.
Atrazine (B1667683) 6-chloro-N-ethyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine Inhibition of photosynthesis at photosystem II. google.com
Terbuthylazine N-tert-butyl-6-chloro-N'-ethyl-1,3,5-triazine-2,4-diamine Inhibition of photosynthesis at photosystem II. nih.gov
Metsulfuron-methyl (B1676535) 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate Inhibition of acetolactate synthase (ALS). google.com

Insecticidal and Fungicidal Activities and Structure-Activity Correlations

While the triazine core is most famous for its herbicidal applications, research has also explored its potential for developing insecticides and fungicides. acs.orgresearchgate.net Various synthetic derivatives of 1,3,5-triazine have demonstrated biological activity against a range of pests and pathogens.

Studies have shown that introducing specific functional groups to the triazine ring can impart insecticidal or fungicidal properties. For example, a series of novel triazines containing arylmethylamino moieties were synthesized and evaluated for biological activity. acs.org Within this series, certain compounds exhibited significant fungicidal efficacy, with one derivative showing 100% effectiveness against the wheat leaf rust fungus (Puccinia triticina) at a concentration of 20 ppm. acs.org Another compound from the same study displayed lepidopteran-specific insecticidal activity. acs.org

Structure-activity relationship (QSAR) studies reveal that the nature and position of substituents on the 1,3,5-triazine ring are critical for determining the type and extent of biological activity. mdpi.commst.dk For instance, research on s-triazine-bis-benzenesulfonamide hybrids indicated that the specific R-substituents on the phenyl ring significantly influenced their antifungal activity. mdpi.com Similarly, the introduction of hydroxyl (-OH), methoxy (B1213986) (-OCH3), nitro (-NO2), and halogen (-Cl, -Br) groups to the triazine framework has been shown to enhance antibacterial and antifungal activities in certain derivatives. researchgate.netijsrch.com

In the context of insecticidal activity, a class of aryl triazines was identified as having potent effects against both mosquitoes (Aedes aegypti) and lepidopteran pests (Spodoptera exigua). researchgate.net These compounds were developed based on a pharmacophore model derived from an insecticidal venom peptide, highlighting a modern approach to insecticide discovery centered on the triazine scaffold. researchgate.net Another study focusing on triazone derivatives with acylhydrazone moieties reported that some compounds had aphicidal activity comparable to the commercial insecticide pymetrozine. mdpi.com

Direct data on the insecticidal or fungicidal properties of this compound is scarce. Its role is more foundational, providing the core structure upon which more complex and active molecules are built.

Table 2: Structure-Activity Correlations in Bioactive Triazine Derivatives

Derivative Class Key Structural Features Observed Biological Activity Reference
Arylmethylamino Triazines Introduction of arylmethylamino moieties. Fungicidal (e.g., against Puccinia triticina), Lepidopteran-specific insecticidal. acs.org
Triazone Acylhydrazones Incorporation of aldehyde or ketone hydrazone moieties. Aphicidal and larvicidal activity against various insects. mdpi.com
s-Triazine-bis-benzenesulfonamides R-substituents on an attached phenyl ring. Antifungal activity influenced by the nature of the R-group. mdpi.com
Aryl Triazines Based on a pharmacophore model from venom peptides. Potent insecticidal activity against mosquitoes and lepidopterans. researchgate.net

Role as Synthetic Intermediates in Agrochemical Production

Perhaps the most significant application of this compound and related simple triazines in agrochemical research is their role as versatile synthetic intermediates. researchgate.netsolubilityofthings.com The 1,3,5-triazine heterocycle serves as a robust scaffold for building a wide array of bioactive molecules. researchgate.net

The production of most substituted triazines begins with the inexpensive and highly reactive precursor, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. researchgate.net The chlorine atoms on cyanuric chloride can be sequentially and selectively replaced by various nucleophiles, such as alcohols, thiols, and amines. This step-wise substitution allows for the controlled synthesis of mono-, di-, and tri-substituted triazines with diverse functional groups, which is a cornerstone of combinatorial chemistry approaches to drug and pesticide discovery.

This compound itself can be considered a fundamental building block in the synthesis of more complex agrochemicals. solubilityofthings.comguidechem.com Its structure represents a partially substituted triazine core that can be further modified. For example, it can be a precursor in the synthesis of sulfonylurea herbicides where an amine on the triazine ring is linked to a sulfonylurea bridge, which in turn is connected to an aryl group. google.com The presence of the N-methyl group can also enhance the stability and solubility of the compound, making it a versatile agent in different chemical reactions. solubilityofthings.com

The fact that triazine amines are degradation products of commercial herbicides also underscores their importance as key structural components in the design and study of agrochemicals. unina.it Understanding the formation and stability of these intermediates is crucial for assessing the environmental fate and metabolic pathways of the parent herbicides.

Biological and Medicinal Chemistry Research Excluding Clinical Applications

Molecular Scaffold for the Design of Biologically Active Compounds

The 1,3,5-triazine (B166579), or s-triazine, nucleus is a fundamental building block in medicinal chemistry, valued for its structural versatility and the ability to be systematically functionalized. bohrium.comresearchgate.net Its importance is underscored by the use of 2,4,6-trichloro-1,3,5-triazine (TCT), or cyanuric chloride, as a starting material. mdpi.comresearchgate.net The three chlorine atoms on TCT can be substituted sequentially with different nucleophiles (such as amines, thiols, or phenols) by controlling reaction temperatures, allowing for the construction of complex and diverse molecular architectures. mdpi.comcsic.es This controlled, stepwise substitution enables the creation of large libraries of compounds for screening. mdpi.com

This strategic approach has led to the development of s-triazine derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory properties. tandfonline.commdpi.com The s-triazine core is often hybridized with other pharmacophores—biologically active moieties—to create novel conjugates with potentially enhanced or synergistic effects. tandfonline.comrsc.org For example, linking s-triazine with pyrazole, indole, or phthalimide (B116566) has been explored to develop potent kinase inhibitors and antibacterial agents. rsc.org The adaptability of the s-triazine scaffold makes it a cornerstone in the design and discovery of new therapeutic candidates. bohrium.com

Antimicrobial and Antiviral Activity Investigations

Derivatives of 1,3,5-triazine have been extensively investigated for their potential to combat microbial and viral infections. researchgate.netresearchgate.net

Antimicrobial Activity: Research has demonstrated that various substituted s-triazines exhibit significant antibacterial and antifungal activity. researchgate.nettandfonline.comnih.gov In one study, a series of 2,4,6-trisubstituted-s-triazines were synthesized and evaluated. nih.gov Compounds featuring a para-fluorophenylpiperazine substitution showed broad-spectrum antibacterial activity against S. epidermidis, K. pneumoniae, and P. aeruginosa with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL, and against E. coli with a MIC of 3.125 µg/mL. nih.gov Another derivative in the same study displayed significant antifungal activity against Candida albicans with a MIC of 3.125 µg/mL. nih.gov

Another series of s-triazine derivatives, specifically 2-(N-methylamino)-4-(N,N-dimethylamino)-6-(arylthioureido)-s-triazines and their urea (B33335) analogs, were tested against Gram-positive and Gram-negative bacteria. tandfonline.com Certain compounds in this series were found to be very active against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. tandfonline.com The hybridization of the s-triazine core with other heterocyclic structures like tetrazole has also yielded compounds with potent antifungal effects against C. albicans. rsc.orgmdpi.com

Table 1: Selected Antimicrobial Activities of 1,3,5-Triazine Derivatives
Compound/Derivative TypeTarget OrganismActivity (MIC, µg/mL)Source
para-fluorophenylpiperazine substituted s-triazine (4n)E. coli3.125 nih.gov
para-fluorophenylpiperazine substituted s-triazine (4n)S. epidermidis, K. pneumoniae, P. aeruginosa6.25 nih.gov
s-triazine derivative (4g)C. albicans3.125 nih.gov
(Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (22)C. albicans (including resistant strains)Fungicidal mdpi.com
N-methyl piperazine (B1678402) substituted s-triazineP. falciparum1 ijbpas.comresearchgate.net

Antiviral Activity: The 1,3,5-triazine scaffold has also been explored for antiviral applications, including against human immunodeficiency virus (HIV) and other viruses. tandfonline.comijbpas.comgoogle.com Certain diaryltriazines containing a fluorinated phenyl group have shown potential in blocking HIV-1 replication. ijbpas.com Other studies have noted the antiviral properties of various triazine derivatives against viruses such as the parainfluenza virus, vesicular stomatitis virus (VSV), and herpes simplex virus (HSV). nih.gov Chalcone derivatives that incorporate a 1,2,4-triazine (B1199460) moiety have demonstrated good antiviral activity against the tobacco mosaic virus (TMV). rsc.org Specifically, compound 4l from this series showed curative and protective activities with effective concentrations (EC₅₀) of 10.9 and 79.4 µg/mL, respectively. rsc.org

Anticancer and Antitumor Potential of Triazine Derivatives

The s-triazine core is a well-established pharmacophore in the development of anticancer agents, with several derivatives approved for clinical use against various cancers. nih.gov Research has focused on designing novel triazine compounds that can target different signaling pathways and cellular processes involved in cancer. bohrium.comnih.gov

Sixteen novel imamine-1,3,5-triazine derivatives were synthesized and tested for their antiproliferative effects against breast, cervical, and kidney cancer cell lines. rsc.org Two compounds, 4f and 4k , demonstrated potent activity against triple-negative MDA-MB-231 breast cancer cells, with IC₅₀ values of 6.25 µM and 8.18 µM, respectively, which surpassed the activity of the parent compound, imatinib. rsc.org Further investigation showed that compound 4f could inhibit the migration, invasion, and proliferation of these cancer cells. rsc.org Similarly, a study on s-triazine derivatives incorporating a thiazole (B1198619) moiety found notable antiproliferation activity against several cancer cell lines, including breast (MCF-7), lung (A-549), and liver (HepG-2) cancers. rsc.org

Table 2: Anticancer Activity of Selected 1,3,5-Triazine Derivatives
CompoundCell LineActivity (IC₅₀, µM)Source
Imamine-1,3,5-triazine derivative (4f)MDA-MB-231 (Breast)6.25 rsc.org
Imamine-1,3,5-triazine derivative (4k)MDA-MB-231 (Breast)8.18 rsc.org
Imatinib (Reference)MDA-MB-231 (Breast)35.50 rsc.org
s-triazine-tetrazole conjugate (40)PA-1 (Ovarian)10.6 (mmol L⁻¹) rsc.org
s-triazine-tetrazole conjugate (40)Huh7 (Hepatocarcinoma)19.9 (mmol L⁻¹) rsc.org

Although primarily a hallmark of Alzheimer's disease, the inhibition of amyloid-beta (Aβ) peptide aggregation by triazine derivatives has been studied. nih.govscholaris.ca The 1,3,5-triazine scaffold has been identified as a promising starting point for designing molecules that can interfere with the Aβ aggregation pathway. nih.govnih.gov A study focusing on sym-triazine derivatives found that some compounds were effective at inhibiting Aβ aggregation. scholaris.ca Another project designed and synthesized novel triazine compounds that demonstrated a dual ability to inhibit both Aβ fibrillization and acetylcholinesterase (AChE) activity. scholaris.ca Research has also identified 1,3,5-triazine derivatives that inhibit Aβ fibril formation. acs.org

The triazine scaffold has been widely used to develop inhibitors for enzymes implicated in neurodegenerative diseases, particularly Alzheimer's disease. nih.gov

Acetylcholinesterase (AChE) Inhibition: Many 1,3,5-triazine derivatives have been designed to inhibit AChE. nih.govscholaris.ca For instance, attaching a 1-dimethylamino-2-propanol (B140979) group to the triazine core is a strategy intended to mimic acetylcholine, the enzyme's natural substrate, thereby impeding its activity. scholaris.ca Hybrids of β-carboline and 1,3,5-triazine have also been evaluated for their inhibitory effects on both AChE and Butyrylcholinesterase (BuChE). researchgate.net

β-Secretase 1 (BACE-1) Inhibition: BACE-1 is a key enzyme in the production of Aβ peptides, making it a prime target for Alzheimer's therapy. researchgate.netmdpi.com Both 1,2,4-triazine and 1,3,5-triazine isomers have been found to inhibit BACE-1. acs.orgresearchgate.netmdpi.com A series of 1,3,5-triazine nitrogen mustards were shown to inhibit BACE-1, with some compounds demonstrating significant inhibitory properties with IC₅₀ values as low as 0.69 µM. mdpi.com Molecular docking studies suggest these compounds bind to key amino acid residues in the enzyme's active site, such as Asp32. mdpi.com

Monoamine Oxidase (MAO) Inhibition: A study involving three series of 1,3,5-triazine amino acid derivatives investigated their potential as monoamine oxidase inhibitors. nih.gov Preliminary results indicated that several of the synthesized compounds possessed MAO inhibitory activity. nih.gov

Antimalarial and Anti-inflammatory Properties

Antimalarial Properties: The 1,3,5-triazine scaffold is a recognized structural motif in the development of antimalarial agents. researchgate.nettandfonline.comnih.gov Dihydrofolate reductase (DHFR) in Plasmodium falciparum is a crucial and well-established target for antimalarial drugs. nih.gov A number of dihydrotriazines have shown significant antimalarial activity. nih.gov In one study, newly designed s-triazine compounds were synthesized and evaluated for their activity against the 3D7 strain of P. falciparum. nih.govscispace.com Three of the synthesized compounds showed a potency 30 times higher than the standard drug, cycloguanil. nih.gov Structure-activity relationship (SAR) studies indicated that the presence of electron-donating groups and the lipophilicity of the ligands enhance DHFR inhibition. nih.gov Other research has also highlighted that s-triazine derivatives containing N-methyl piperazine or imidazole (B134444) moieties displayed a minimum inhibitory concentration (MIC) of 1 µg/mL against P. falciparum. researchgate.net

Anti-inflammatory Properties: Triazine derivatives have been increasingly studied for their anti-inflammatory potential. nih.govresearchgate.net A systematic review found that a significant percentage of evaluated triazines were promising anti-inflammatory agents. nih.govresearchgate.net One study investigated 2-alkyl(aryl)-4,6-dimethoxy-1,3,5-triazine derivatives and found they could inhibit the production of reactive oxygen species (ROS) by human phagocytes in a dose-dependent manner. oup.com These compounds also inhibited the adhesion of polymorphonuclear cells (PMNs) to endothelial cells, a critical step in inflammation, when triggered by various pro-inflammatory stimuli. oup.com Another study focused on designing 1,3,5-triazine hybrids to target the cyclooxygenase-2 (COX-2) enzyme. Two compounds, 4b and 6b , were potent and selective COX-2 inhibitors with IC₅₀ values of 0.06 and 0.08 µM, respectively. acs.org

Table 3: Anti-inflammatory Activity of Selected 1,3,5-Triazine Derivatives
CompoundTargetActivity (IC₅₀)Source
Triazine-4-aminophenylmorpholin-3-one hybrid (4b)COX-20.06 µM acs.org
Triazine-4-aminophenylmorpholin-3-one hybrid (6b)COX-20.08 µM acs.org

Bioconjugation Strategies and Molecular Probe Development

The unique chemical properties of the 1,3,5-triazine ring make it a valuable tool for bioconjugation and the development of molecular probes. mdpi.com

Bioconjugation Strategies: Bioconjugation involves linking molecules to biomolecules like peptides or proteins. nih.gov The s-triazine core, particularly from TCT, serves as a tridentate linker that can sequentially react with three different nucleophiles, making it ideal for constructing complex bioconjugates. mdpi.comcsic.es This allows for the attachment of targeting moieties, imaging agents, and therapeutic payloads onto a single scaffold. acs.org Strategies have been developed for the cysteine-specific modification of proteins using triazine derivatives. nih.gov The reactivity of azido-dichloro-s-triazine has been studied for its utility as a linker in bioconjugation, demonstrating its ability to react with amino acids in peptides under biologically compatible conditions. csic.es

Molecular Probe Development: Triazine derivatives have been engineered as fluorescent and colorimetric probes for detecting ions and biomolecules. core.ac.ukrsc.orgtandfonline.com Rhodamine-triazine hybrids have been created to act as probes for metal ions like Cu²⁺, with detection possible through fluorescence enhancement and "naked-eye" color changes. core.ac.uk These probes have shown applicability for determining Cu²⁺ concentrations in living cells. core.ac.uk Other triazine-based fluorescent molecules have been synthesized for the selective detection of nitroaromatic compounds, such as picric acid. rsc.org Researchers have also designed triazine-based fluorescent probes capable of recognizing specific nucleobases, such as guanine, through multiple hydrogen bonds. tandfonline.com

In-Depth Structure-Activity Relationship (SAR) Analyses

Detailed investigations into derivatives of the 1,3,5-triazine scaffold have demonstrated that modifications to the substituents on the triazine ring significantly impact their biological profiles.

Research on 1,3,5-triazine aminobenzoic acid derivatives has shed light on their potential as antimicrobial agents. A study involving the synthesis of mono-, di-, and trisubstituted s-triazine derivatives revealed that the nature and position of substituents are crucial for their activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, certain compounds demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli that was comparable to the standard drug ampicillin. nih.govresearchgate.net The synthesis of these derivatives often begins with cyanuric chloride, where sequential replacement of the chlorine atoms with different amines allows for the exploration of a wide chemical space. nih.govresearchgate.net

In the context of anticancer research, derivatives of 1,3,5-triazine have been investigated as inhibitors of various enzymes crucial for cancer cell proliferation, such as dihydrofolate reductase (DHFR). nih.govresearchgate.net One study on 1-phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine derivatives as inhibitors of E. coli DHFR highlighted the importance of substituents on the phenyl ring for enzyme binding and inhibition. nih.gov Preliminary quantitative SAR analysis indicated that an alkyl linker and a sulfonyl fluoride (B91410) group could significantly enhance the inhibitory potency. nih.gov

Furthermore, 1,3,5-triazine derivatives have been explored as monoamine oxidase (MAO) inhibitors. The synthesis and evaluation of 4,6-dimethoxy-, 4,6-dipiperidino-, and 4,6-dimorpholino-1,3,5-triazin-2-yl amino acid derivatives showed that some of these compounds exhibited selective inhibitory activity towards MAO-A. nih.govmdpi.com

The following data tables summarize the findings from various studies on substituted 1,3,5-triazine derivatives, illustrating the impact of different substituents on their biological activity.

Table 1: SAR of 1,3,5-Triazine Aminobenzoic Acid Derivatives as Antimicrobial Agents nih.govresearchgate.net

Compound IDSubstituents on Triazine RingTarget OrganismActivity Level (Compared to Ampicillin)
10 4-((4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino)benzoic acidS. aureusComparable
13 4-((4-chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoic acidS. aureus~50%
13 4-((4-chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoic acidE. coliComparable
14 4-((4-chloro-6-morpholino-1,3,5-triazin-2-yl)amino)benzoic acidE. coliComparable
16 Methyl 4-((4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino)benzoateS. aureusComparable
25 4-((4,6-bis(phenylamino)-1,3,5-triazin-2-yl)amino)benzoic acidS. aureusComparable
30 Methyl 4-((4,6-bis(phenylamino)-1,3,5-triazin-2-yl)amino)benzoateS. aureusComparable

Table 2: SAR of 1,3,5-Triazine Amino Acid Derivatives as MAO Inhibitors nih.govmdpi.com

Compound IDTriazine SubstituentsAmino Acid MoietyMAO-A Inhibition
7 4,6-dimethoxy-ValineComparable to Clorgyline
18 4,6-dipiperidino-PhenylalanineComparable to Clorgyline
25 4,6-dimorpholino-ValineComparable to Clorgyline

These findings underscore the versatility of the 1,3,5-triazine scaffold in medicinal chemistry. The ability to systematically modify the substituents at various positions allows for the fine-tuning of biological activity and selectivity, making it a privileged structure in drug discovery.

Environmental Fate and Degradation Pathways

Aerobic Soil Metabolism Studies of Triazine-Based Compounds

The degradation of triazine-based compounds in soil is primarily a biologically mediated process, significantly influenced by microbial activity under aerobic conditions. plos.org The persistence of these compounds is often evaluated by their half-life (DT50), which can vary considerably based on soil properties and microbial populations.

Historically, the dissipation of s-triazine herbicides was thought to occur through two main pathways: chemical hydrolysis leading to hydroxylated products and a slower biological N-dealkylation of the side chains. unl.edu However, research since the early 1990s has revealed that specific microbial populations can rapidly mineralize s-triazine compounds. unl.edunih.gov For instance, in soils with a history of s-triazine application, the half-life of atrazine (B1667683) can be as short as 1 to 12 days, compared to 32 to 128 days in non-adapted soils. usda.gov This enhanced degradation is attributed to novel catabolic pathways in bacteria that can utilize these compounds as a carbon and nitrogen source. unl.edunih.gov

Studies on metsulfuron-methyl (B1676535), a sulfonylurea herbicide that degrades into a triazine moiety, show that microbial degradation is a key factor in its dissipation. In non-sterilized soil, the estimated half-life of metsulfuron-methyl was 13 days, while in sterilized soil, it increased to 31 days, highlighting the significant contribution of soil microorganisms. plos.org

A specific aerobic soil metabolism study was conducted on 4-methoxy-6-methyl-1,3,5-triazin-2-amine, a major degradate of the herbicide DPX-M6316. epa.gov The study, using Keyport silt loam soil, found that this triazine amine degrades slowly, with a calculated half-life of approximately 8 months (5.5 months observed). epa.gov This slow degradation indicates a potential for persistence in the soil environment. epa.gov The degradation primarily leads to the formation of hydroxylated intermediates and ultimately to the mineralization of CO2. epa.gov

Table 1: Aerobic Soil Metabolism Data for Triazine Compounds

Compound Soil Type Half-Life (DT50) Key Findings
Atrazine (s-triazine-adapted soil) Loam, Sandy Loam 1-12 days Enhanced degradation due to microbial adaptation. usda.gov
Atrazine (non-adapted soil) Loam, Sandy Loam 32-128 days Slower degradation in soils with no prior exposure. usda.gov
Metsulfuron-methyl (non-sterile) Not specified 13 days Significant microbial contribution to degradation. plos.org
Metsulfuron-methyl (sterile) Not specified 31 days Reduced degradation in the absence of microbes. plos.org
4-methoxy-6-methyl-1,3,5-triazin-2-amine Keyport Silt Loam ~8 months Slow degradation, indicating potential for persistence. epa.gov

Identification and Characterization of Major Degradation Products and Metabolites

The degradation of triazine compounds results in the formation of various metabolites, some of which can be more mobile or persistent than the parent compound. The primary degradation pathways involve N-dealkylation, hydrolysis, and hydroxylation.

For widely studied triazines like atrazine, the main degradation products are deethylatrazine (B13485) (DEA) and deisopropylatrazine (B29266) (DIA). nih.gov These metabolites are formed through the removal of the ethyl and isopropyl groups, respectively. nih.gov Another significant metabolite is hydroxyatrazine (HA), formed through the chemical hydrolysis of the chlorine atom on the triazine ring. unl.eduusda.gov Further degradation of these primary metabolites can lead to the formation of cyanuric acid, which can then be mineralized to ammonia (B1221849) and carbon dioxide. nih.govresearchgate.net

In the case of metsulfuron-methyl, degradation involves the cleavage of the sulfonylurea bridge, leading to the formation of a triazine amine and a phenyl sulfonamide moiety. plos.orgunina.it The triazine portion, 4-methoxy-6-methyl-1,3,5-triazin-2-amine, is a stable and significant metabolite. epa.gov The aerobic soil metabolism study of this triazine amine identified its own degradation products. epa.gov The proposed metabolic pathway involves the formation of hydroxylated intermediates, such as O-demethyl triazine amine (4-hydroxy-6-methyl-1,3,5-triazin-2-amine) and dihydroxy methyl triazine (2,4-dihydroxy-6-methyl-1,3,5-triazine). epa.gov

Table 2: Major Degradation Products of Selected Triazine Compounds

Parent Compound Major Degradation Products/Metabolites Pathway
Atrazine Deethylatrazine (DEA), Deisopropylatrazine (DIA), Hydroxyatrazine (HA) N-dealkylation, Hydrolysis usda.govnih.gov
Metsulfuron-methyl 4-methoxy-6-methyl-1,3,5-triazin-2-amine, Saccharin Sulfonylurea bridge cleavage plos.orgepa.gov
4-methoxy-6-methyl-1,3,5-triazin-2-amine O-demethyl triazine amine, Dihydroxy methyl triazine Hydroxylation, Demethylation epa.gov

Environmental Transport Mechanisms (e.g., Leaching Potential of Degradates)

The environmental transport of triazine compounds and their degradates is a critical aspect of their environmental fate, with leaching into groundwater being a primary concern. mst.dk The mobility of these substances in soil is influenced by factors such as soil type, organic matter content, pH, and the chemical properties of the compounds themselves. mst.dk

Atrazine has been shown to be relatively mobile in soils and can leach through the soil column to contaminate groundwater. mst.dk Interestingly, its degradation products can exhibit different mobility. Some studies have found that atrazine moves more rapidly through soils than its breakdown products. mst.dk However, other research indicates that degradates like deethylatrazine (DEA) and deisopropylatrazine (DIA) can also have significant leaching potential. nih.gov In some cases, triazine degradation products are found more frequently in groundwater than their parent herbicides. usgs.gov

The leaching potential of the metabolite 4-methoxy-6-methyl-1,3,5-triazin-2-amine has been specifically evaluated. epa.gov Due to its slow degradation and long half-life in soil, this compound is considered to have a significant potential to leach through the soil and contaminate groundwater. epa.gov However, the actual concentration reaching groundwater is also dependent on the application rate of the parent herbicide. epa.gov Similarly, studies on terbuthylazine, another triazine herbicide, have shown that its metabolite, hydroxyterbutylazine, can pose a higher risk to groundwater than the parent compound due to its formation and mobility characteristics. mst.dk

Simulations using leaching models (e.g., LEACHM) have demonstrated that in soils adapted for enhanced s-triazine degradation, the leaching potential for atrazine and its metabolites (DEA, DIA, HA) is significantly reduced compared to non-adapted soils. usda.gov This highlights the crucial role of microbial degradation in mitigating the transport of these compounds to groundwater. usda.gov

Table 3: Leaching Potential of Triazine Compounds and Their Degradates

Compound/Degradate Leaching Potential Influencing Factors
Atrazine High Soil type, crop residues, water application. mst.dk
Deethylatrazine (DEA) & Deisopropylatrazine (DIA) Significant Can be found more frequently in groundwater than the parent compound. nih.govusgs.gov
4-methoxy-6-methyl-1,3,5-triazin-2-amine Significant Long half-life in soil. epa.gov
Hydroxyterbutylazine High Higher risk to groundwater than the parent terbuthylazine. mst.dk

Compound Index

Future Research Directions and Unresolved Questions

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally friendly and efficient methods for synthesizing 1,3,5-triazine (B166579) derivatives is a significant area of future research. mdpi.com Current methods often rely on harsh reaction conditions and hazardous reagents. mdpi.com Researchers are now focusing on greener approaches, such as microwave-assisted and ultrasound-assisted synthesis, to create these compounds. mdpi.com These techniques offer the potential for more efficient and scalable production with reduced environmental impact. mdpi.com The use of aqueous media and minimizing organic solvents are key goals in making the synthesis of triazine derivatives more sustainable. mdpi.com

Furthermore, the exploration of one-pot synthesis approaches is gaining traction. figshare.com This methodology simplifies the synthetic process, reduces waste, and can lead to higher yields. figshare.com The development of universal, eco-friendly, and cost-effective methods for synthesizing 1,3,5-triazine derivatives is a critical objective for future research. mdpi.com This includes exploring base-mediated, three-component reactions that utilize readily available starting materials without the need for catalysts or additives. acs.org

Advanced Design and Synthesis of N-methyl-1,3,5-triazin-2-amine-Based Functional Materials

The unique structural and electronic properties of the 1,3,5-triazine ring make it a valuable building block for a wide range of functional materials. solubilityofthings.comrsc.org Future research will focus on the rational design and synthesis of novel materials based on this compound for various applications. These include:

Electrocatalysts: Triazine-based frameworks are being investigated as inexpensive, stable, and efficient metal-free electrocatalysts for reactions such as carbon dioxide reduction and nitrogen fixation. rsc.org

Polymers and Frameworks: Covalent organic frameworks (COFs) and other polymers based on triazines are showing promise in energy storage, photoelectrochemical applications, and as materials for sensors. rsc.org

Antimicrobial Surfaces: Triazine derivatives can be used to create antimicrobial films on various materials, including medical implants, by incorporating them into polymer matrices or through covalent bonding to the surface. academie-sciences.fr

Star-Shaped Molecules: Novel star-shaped molecules with a 1,3,5-triazine core are being synthesized and investigated for their unique properties and potential applications. rsc.org

Detailed Elucidation of Molecular Mechanisms in Biological Systems

While various biological activities of triazine derivatives have been reported, a detailed understanding of their molecular mechanisms of action is often lacking. nih.govbohrium.com Future research will need to employ a combination of experimental and computational techniques to unravel these mechanisms. This includes:

Enzyme Inhibition: Investigating the specific interactions between triazine derivatives and target enzymes is crucial. nih.govclockss.org For example, studies have explored their potential as inhibitors of MurF enzyme in E. coli and monoamine oxidase. clockss.orgnih.gov

Receptor Binding: Characterizing the binding affinities and modes of interaction with various receptors, such as histamine (B1213489) and serotonin (B10506) receptors, will be essential for developing more selective and potent therapeutic agents. researchgate.netmdpi.comnih.gov

Cellular Pathways: Understanding how these compounds affect cellular processes, such as cell viability, apoptosis, and the generation of reactive oxygen species, is critical for assessing their therapeutic potential and toxicity. bohrium.commdpi.com

Metabolism: Investigating the metabolic pathways of triazine derivatives in biological systems is necessary to understand their fate and potential for generating active or toxic metabolites. epa.gov

Integration of In Silico and Experimental Approaches for Compound Design

The integration of computational (in silico) and experimental methods is becoming increasingly important in the design and development of new molecules. jomardpublishing.com This synergistic approach can accelerate the discovery of novel triazine derivatives with desired properties. Future research in this area will involve:

Molecular Docking: Using computational models to predict the binding of triazine derivatives to target proteins, which can guide the synthesis of more potent and selective compounds. figshare.commdpi.comtandfonline.com

ADME/Tox Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify promising candidates early in the drug discovery process. mdpi.comjomardpublishing.com

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the chemical structure of triazine derivatives with their biological activity can aid in the design of more effective compounds.

Density Functional Theory (DFT) Calculations: DFT can provide insights into the electronic structure, stability, and reactivity of these molecules, which can inform their design and application. figshare.comacs.org

Development of Environmentally Benign Applications of Triazine Derivatives

Beyond their use in medicine and materials science, there is growing interest in developing environmentally friendly applications for triazine derivatives. This includes their potential use in agriculture and environmental remediation.

Plant Growth Regulators: Derivatives of triazines are being investigated as eco-friendly plant growth and development regulators. bio-conferences.org

Sustainable Tanning Agents: Triazine derivatives are being explored as alternatives to chromium in leather tanning, offering a more sustainable and less toxic approach. springernature.com

Corrosion Inhibitors: Computational studies suggest that some triazine derivatives may have potential as corrosion inhibitors for metals. academie-sciences.fr

The continued exploration of this compound and its related compounds holds significant promise for advancements across multiple scientific disciplines. By focusing on sustainable synthesis, rational design, mechanistic understanding, and environmentally conscious applications, researchers can unlock the full potential of this versatile chemical scaffold.

Q & A

Q. What is the standard synthetic route for N-methyl-1,3,5-triazin-2-amine, and how is its structure validated?

The compound is typically synthesized via nucleophilic substitution of cyanuric chloride. In a representative procedure, methylamine (2 M in THF) is added dropwise to cyanuric chloride in acetone at 0°C, followed by stirring and isolation of the product via filtration . Structural validation employs 1H^1H and 13C^13C NMR spectroscopy, where key signals include a methyl proton triplet (δ ≈ 3.10 ppm) and carbonyl carbons (δ ≈ 166–171 ppm) . Purity is confirmed using UPLC, with mass spectrometry (e.g., m/z 369 [M+^+]) and elemental analysis .

Q. What biological activities are associated with this compound derivatives?

Derivatives exhibit diverse activities:

  • Anticancer : 6-Aryl-4-cycloamino-substituted analogs show antileukemic activity, with IC50_{50} values determined via cytotoxicity assays (e.g., MTT) in leukemia cell lines .
  • Antimicrobial : N6-aryl-N2,N4-bis(benzothiazolyl) derivatives demonstrate potent antibacterial effects (MIC ≤ 1 µg/mL) against Gram-positive pathogens .
  • Cellular pathway modulation : MHY1485 (a dimorpholino-N-nitrophenyl derivative) acts as an mTOR activator, inhibiting autophagosome-lysosome fusion in cellular models .

Advanced Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?

Optimization strategies include:

  • Temperature control : Maintaining 0°C during methylamine addition minimizes side reactions (e.g., over-substitution) .
  • Stepwise substitution : Sequential substitution of cyanuric chloride with amines or thiols ensures regioselectivity .
  • Purification techniques : Gradient elution (e.g., 2–40% ethyl acetate in hexanes) via silica column chromatography improves purity (>90%) .
  • Alternative methods : Microwave-assisted synthesis reduces reaction time (e.g., 10 minutes at 120°C) for analogous triazines .

Q. What computational and experimental approaches are used to establish structure-activity relationships (SAR) for triazine derivatives?

  • 3D-QSAR modeling : Utilized to correlate substituent effects (e.g., electron-withdrawing groups on aryl rings) with antileukemic activity .
  • Mechanistic assays : For mTOR activators like MHY1485, Western blotting quantifies LC3-II/LC3-I ratios and p62 degradation to validate autophagy inhibition .
  • Kinetic studies : Time-resolved enzymatic assays (e.g., for cysteine protease inhibition) identify key binding interactions .

Q. How should researchers address discrepancies in biological activity data across studies?

Contradictions may arise from variations in:

  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
  • Compound purity : Validate via orthogonal methods (e.g., NMR + UPLC) to exclude impurities as confounding factors .
  • Statistical rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to ensure reproducibility across biological replicates .

Methodological Resources

  • Synthesis : Refer to stepwise protocols in and for scalable, high-yield routes.
  • Characterization : Use 1H^1H/13C^13C NMR () and HRMS () for structural confirmation.
  • Biological evaluation : Adopt MTT assays () and Western blotting () for functional studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.